Cas no 2248375-50-8 (Tert-butyl 2-amino-5-methylpyridine-4-carboxylate)

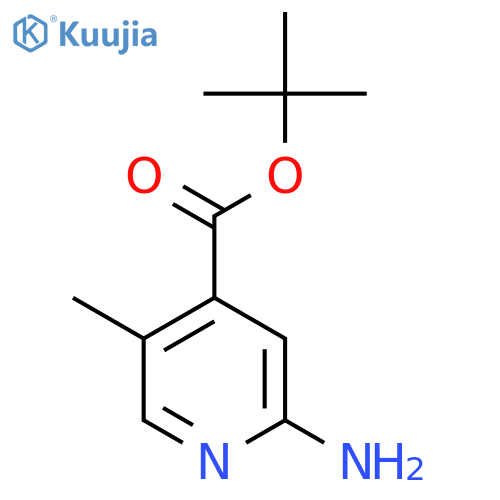

2248375-50-8 structure

商品名:Tert-butyl 2-amino-5-methylpyridine-4-carboxylate

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-6510219

- Tert-butyl 2-amino-5-methylpyridine-4-carboxylate

- 2248375-50-8

-

- インチ: 1S/C11H16N2O2/c1-7-6-13-9(12)5-8(7)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13)

- InChIKey: KZGMGUAPDMVUMT-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=C(N)N=CC=1C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 208.121177757g/mol

- どういたいしつりょう: 208.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 65.2Ų

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6510219-0.05g |

tert-butyl 2-amino-5-methylpyridine-4-carboxylate |

2248375-50-8 | 95.0% | 0.05g |

$1560.0 | 2025-03-14 | |

| Enamine | EN300-6510219-1.0g |

tert-butyl 2-amino-5-methylpyridine-4-carboxylate |

2248375-50-8 | 95.0% | 1.0g |

$1857.0 | 2025-03-14 | |

| Enamine | EN300-6510219-5.0g |

tert-butyl 2-amino-5-methylpyridine-4-carboxylate |

2248375-50-8 | 95.0% | 5.0g |

$5387.0 | 2025-03-14 | |

| Enamine | EN300-6510219-10.0g |

tert-butyl 2-amino-5-methylpyridine-4-carboxylate |

2248375-50-8 | 95.0% | 10.0g |

$7988.0 | 2025-03-14 | |

| Enamine | EN300-6510219-0.25g |

tert-butyl 2-amino-5-methylpyridine-4-carboxylate |

2248375-50-8 | 95.0% | 0.25g |

$1708.0 | 2025-03-14 | |

| Enamine | EN300-6510219-2.5g |

tert-butyl 2-amino-5-methylpyridine-4-carboxylate |

2248375-50-8 | 95.0% | 2.5g |

$3641.0 | 2025-03-14 | |

| Enamine | EN300-6510219-0.1g |

tert-butyl 2-amino-5-methylpyridine-4-carboxylate |

2248375-50-8 | 95.0% | 0.1g |

$1635.0 | 2025-03-14 | |

| Enamine | EN300-6510219-0.5g |

tert-butyl 2-amino-5-methylpyridine-4-carboxylate |

2248375-50-8 | 95.0% | 0.5g |

$1783.0 | 2025-03-14 |

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

2248375-50-8 (Tert-butyl 2-amino-5-methylpyridine-4-carboxylate) 関連製品

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量